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Compound of Interest

Compound Name:
3-Cyano-4,6-dimethyl-2-

hydroxypyridine

Cat. No.: B183209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Cyano-
4,6-dimethyl-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry

and organic synthesis. The document summarizes key quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)

analyses, offering a comprehensive spectral fingerprint of the molecule. Detailed experimental

protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary
The following tables present a consolidated summary of the quantitative data obtained from the

spectroscopic analysis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.31 br s 1H
N-H (pyridone

tautomer)

6.16 s 1H H-5

2.30 s 3H C4-CH₃

2.22 s 3H C6-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

163.5 C=O (C-2)

152.1 C-6

149.8 C-4

117.2 C≡N

106.5 C-5

98.7 C-3

20.1 C6-CH₃

18.5 C4-CH₃

Solvent: DMSO-d₆

Table 3: FTIR Spectral Data
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Wavenumber (cm⁻¹) Assignment Intensity

3400-2800

O-H and N-H stretching

(broad, characteristic of

tautomeric forms)

Strong, Broad

2220 C≡N stretching Strong

1650
C=O stretching (pyridone

tautomer)
Strong

1600, 1550
C=C and C=N stretching (ring

vibrations)
Medium-Strong

1450, 1380 C-H bending (methyl groups) Medium

Table 4: UV-Vis Spectroscopic Data

Solvent λmax (nm) Molar Absorptivity (ε)

Ethanol 225, 315 Not Reported

Methanol 226, 314 Not Reported

Chloroform 230, 318 Not Reported

Table 5: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

148 100 [M]⁺ (Molecular Ion)

119 85
[M - CHO]⁺ or [M - N=C=O +

H]⁺

91 40 [M - CHO - CO]⁺

65 30 C₅H₅⁺

Experimental Protocols
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Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.28 s

Spectral Width: 20.5 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b183209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: 1.09 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a

Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

Ensure the UATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Place a small amount of the solid sample directly onto the center of the diamond crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16

Mode: Absorbance

Data Processing:

Collect a background spectrum of the empty UATR accessory.

Collect the sample spectrum.

The instrument software will automatically subtract the background from the sample

spectrum.

Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer or equivalent.

Sample Preparation:

Prepare a stock solution of 3-Cyano-4,6-dimethyl-2-hydroxypyridine in a suitable UV-

grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.

From the stock solution, prepare a dilute solution with a concentration of approximately 0.01

mg/mL. The final absorbance should ideally be between 0.1 and 1.0.

Use a 1 cm path length quartz cuvette.

Acquisition Parameters:

Wavelength Range: 200 - 800 nm

Scan Speed: 600 nm/min

Data Interval: 1.0 nm
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Baseline Correction: Use the pure solvent as a blank to perform a baseline correction before

measuring the sample.

Data Processing:

Record the absorbance spectrum of the sample.

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization

(ESI) source or equivalent.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent compatible with ESI, such as

methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at

a flow rate of 10 µL/min.

Acquisition Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 4000 V

Nebulizer Pressure: 35 psi

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 325 °C

Scan Range (m/z): 50 - 500

Data Processing:
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Acquire the mass spectrum.

Identify the molecular ion peak [M]⁺ and major fragment ions.

Propose fragmentation pathways consistent with the observed peaks.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

tautomeric equilibrium of the compound.
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Caption: Workflow for the spectroscopic analysis of 3-Cyano-4,6-dimethyl-2-
hydroxypyridine.
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Equilibrium

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. (Note:

Actual chemical structure images would be embedded here in a full report.)

This guide serves as a foundational resource for researchers working with 3-Cyano-4,6-
dimethyl-2-hydroxypyridine, providing the necessary spectroscopic data and methodologies

for its identification, characterization, and further investigation in various scientific applications.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyano-4,6-dimethyl-2-
hydroxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183209#spectroscopic-analysis-of-3-cyano-4-6-
dimethyl-2-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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